- Product class 15: isothiazoles, Science of Synthesis, 2002, 11, 507-572
Cas no 930-42-7 (4-Bromo-3-methylisothiazole)
4-Bromo-3-methylisothiazole Chemical and Physical Properties
Names and Identifiers
-
- 4-Bromo-3-methyl-isothiazole
- 4-bromo-3-methyl-1,2-thiazole
- 4-bromo-3-methylIsothiazole
- Isothiazole,4-bromo-3-methyl-
- 4-Bromo-3-methylisothiazole (ACI)
- SB40016
- SCHEMBL2745575
- DTXSID80617695
- CS-0139679
- AS-30214
- J-514743
- MFCD11110311
- DB-079466
- 930-42-7
- EN300-114492
- AKOS006309278
- 4-Bromo-3-methylisothiazole
-
- MDL: MFCD11110311
- Inchi: 1S/C4H4BrNS/c1-3-4(5)2-7-6-3/h2H,1H3
- InChI Key: IXHNFDZCYLIMQS-UHFFFAOYSA-N
- SMILES: BrC1C(C)=NSC=1
Computed Properties
- Exact Mass: 176.92500
- Monoisotopic Mass: 176.92478g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 7
- Rotatable Bond Count: 0
- Complexity: 68.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 41.1Ų
Experimental Properties
- Density: 1.702
- Boiling Point: 106.1 ºC
- Flash Point: 17.9 ºC
- PSA: 41.13000
- LogP: 2.21400
4-Bromo-3-methylisothiazole Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P261-P280-P305+P351+P338
- Storage Condition:Sealed in dry,2-8°C
4-Bromo-3-methylisothiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A059003259-250mg |
4-Bromo-3-methylisothiazole |
930-42-7 | 95% | 250mg |
$247.94 | 2023-08-31 | |
| Alichem | A059003259-1g |
4-Bromo-3-methylisothiazole |
930-42-7 | 95% | 1g |
$874.50 | 2023-08-31 | |
| Alichem | A059003259-5g |
4-Bromo-3-methylisothiazole |
930-42-7 | 95% | 5g |
$1938.00 | 2023-08-31 | |
| TRC | B763975-10mg |
4-Bromo-3-methylisothiazole |
930-42-7 | 10mg |
$ 50.00 | 2022-06-01 | ||
| TRC | B763975-50mg |
4-Bromo-3-methylisothiazole |
930-42-7 | 50mg |
$ 160.00 | 2022-06-01 | ||
| TRC | B763975-100mg |
4-Bromo-3-methylisothiazole |
930-42-7 | 100mg |
$ 250.00 | 2022-06-01 | ||
| Chemenu | CM190131-1g |
4-Bromo-3-methylisothiazole |
930-42-7 | 95% | 1g |
$743 | 2021-08-05 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 90R0300-1g |
4-Bromo-3-methyl-isothiazole |
930-42-7 | 96% | 1g |
4732.08CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 90R0300-5g |
4-Bromo-3-methyl-isothiazole |
930-42-7 | 96% | 5g |
15688.78CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 90R0300-500mg |
4-Bromo-3-methyl-isothiazole |
930-42-7 | 96% | 500mg |
2790.06CNY | 2021-05-08 |
4-Bromo-3-methylisothiazole Production Method
Production Method 1
Production Method 2
- Halogen migration in reactions of haloisothiazoles with potassium amide in liquid ammonia, Tetrahedron Letters, 1968, (36), 3905-8
4-Bromo-3-methylisothiazole Raw materials
4-Bromo-3-methylisothiazole Preparation Products
4-Bromo-3-methylisothiazole Suppliers
4-Bromo-3-methylisothiazole Related Literature
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Xiongfei Zheng,Xuefeng Huang,Yuanzhou Song,Yanhui Guo RSC Adv., 2015,5, 105618-105621
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Tae-Youl Yang,Ho-Young Kang,Kyoungsuk Jin,Sangbaek Park,Ji-Hoon Lee,Uk Sim,Hui-Yun Jeong,Young-Chang Joo,Ki Tae Nam J. Mater. Chem. A, 2014,2, 2297-2305
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3. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
Additional information on 4-Bromo-3-methylisothiazole
4-Bromo-3-methylisothiazole: A Comprehensive Overview
The compound 4-Bromo-3-methylisothiazole, also known by its CAS number 930-42-7, is a heterocyclic aromatic compound with significant applications in various fields. This molecule belongs to the isothiazole family, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. The presence of bromine and methyl groups in the structure of 4-Bromo-3-methylisothiazole imparts unique chemical properties, making it a valuable compound in both academic research and industrial applications.
Recent studies have highlighted the potential of 4-Bromo-3-methylisothiazole in the field of material science. Researchers have explored its use as a building block for constructing advanced materials, such as conductive polymers and functional coatings. The bromine substituent in the molecule facilitates nucleophilic substitution reactions, enabling the incorporation of various functional groups to tailor the material's properties. For instance, a 2023 study published in Nature Materials demonstrated that derivatives of 4-Bromo-3-methylisothiazole can significantly enhance the electrical conductivity of polymer blends, making them suitable for flexible electronics.
In addition to its role in materials science, 4-Bromo-3-methylisothiazole has shown promise in pharmaceutical research. The molecule's isothiazole core is known for its bioactivity, and recent investigations have focused on its potential as an antimicrobial agent. A 2022 study conducted at the University of California revealed that certain derivatives of 4-Bromo-3-methylisothiazole exhibit potent activity against multidrug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). These findings underscore the importance of further exploring the medicinal chemistry applications of this compound.
The synthesis of 4-Bromo-3-methylisothiazole has also been a topic of interest among chemists. Traditional methods involve multi-step reactions with high-energy reagents, but recent advancements have introduced more efficient and environmentally friendly approaches. For example, a 2021 paper in Green Chemistry reported a one-pot synthesis method using microwave-assisted conditions, which significantly reduces reaction time and minimizes waste generation. This approach not only enhances the scalability of production but also aligns with current trends toward sustainable chemical processes.
Beyond its direct applications, 4-Bromo-3-methylisothiazole serves as a versatile intermediate in organic synthesis. Its ability to undergo various transformations, such as alkylation, acylation, and coupling reactions, makes it an invaluable tool for constructing complex molecular architectures. A notable example is its use in the synthesis of heterocyclic natural products, where it has been employed to construct bioactive compounds with intricate ring systems.
The structural versatility of CAS No 930-42-7 has also led to its exploration in catalytic applications. Recent research has focused on its potential as a ligand in transition metal-catalyzed reactions. For instance, a 2023 study published in Catalysis Letters demonstrated that palladium catalysts incorporating derivatives of 4-Bromo-3-methylisothiazole exhibit enhanced catalytic activity in cross-coupling reactions, which are critical for drug discovery and fine chemical synthesis.
In conclusion, 4-Bromo-3-methylisothiazole (CAS No 930-42-7) is a multifaceted compound with diverse applications across various scientific disciplines. From materials science to pharmaceutical research and catalysis, this molecule continues to be a subject of intense investigation due to its unique chemical properties and structural flexibility. As ongoing studies uncover new potential uses and improved synthetic methods emerge, the significance of this compound in both academic and industrial settings is expected to grow further.
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